REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:13])[cH:4][cH:5][c:6]([O:8][C:9]([F:10])([F:11])[F:12])[cH:7]1.[I:14][CH3:15].[K+:16].[K+:17].[O-:18][C:19]([O-:20])=[O:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[Br:1][c:2]1[c:3]([O:13][CH3:19])[cH:4][cH:5][c:6]([O:8][C:9]([F:10])([F:11])[F:12])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(OC(F)(F)F)cc1Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(C)C=O
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Name
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|
Type
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product
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Smiles
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COc1ccc(OC(F)(F)F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |